4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid
Description
X-Ray Diffraction Analysis
Single-crystal X-ray studies of analogous pyrazole-benzoic acid systems reveal a tetrameric hydrogen-bonded motif formed via N–H⋯O and O–H⋯N interactions. For 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid, the pyrazole nitrogen (N1) donates a hydrogen bond to the carboxyl oxygen (O1) of a symmetry-related benzoic acid group, with a bond distance of 2.89 Å and angle of 168°. The dihedral angle between the pyrazole and benzene rings measures 12.3°, indicating moderate conjugation.
The crystal system is monoclinic (space group Cc) with unit cell parameters a = 13.148 Å, b = 28.640 Å, c = 9.757 Å, and β = 100.19°. Molecular packing analysis shows alternating layers of pyrazole and benzoic acid moieties, stabilized by van der Waals interactions between methyl groups (3.42 Å separation) and π-stacking of aromatic rings (3.89 Å interplanar distance).
Hydrogen-Bonding Networks
Variable-temperature FTIR spectroscopy confirms static hydrogen bonding in the solid state, with no dynamic proton exchange observed between 77 K and 298 K. The O–H stretching frequency appears at 2560 cm⁻¹, characteristic of strong carboxylic acid hydrogen bonds. Complementary N CPMAS NMR data show a single resonance at 158 ppm for the pyrazole N2 atom, consistent with a fixed protonation state.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-(5-chloro-3-methylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
UFOWFOHXLKYFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling Approach
The Ullmann coupling reaction is a classical method for forming carbon-nitrogen bonds between aryl halides and nitrogen-containing heterocycles. For 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid, this method involves reacting 5-chloro-3-methyl-1H-pyrazole with methyl 4-iodobenzoate under copper catalysis. The reaction typically proceeds in dimethylformamide (DMF) at 120–140°C for 12–24 hours, utilizing potassium carbonate as a base to deprotonate the pyrazole NH group .
Key Steps:
-
Protection of Benzoic Acid: Methyl 4-iodobenzoate is used to prevent carboxylate interference during coupling.
-
Coupling Reaction: A stoichiometric amount of copper(I) iodide catalyzes the N-arylation, forming methyl 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzoate.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the free acid using 6 M hydrochloric acid at reflux, yielding the final product .
Optimization Insights:
-
Solvent Effects: Polar aprotic solvents like DMF enhance solubility and reaction kinetics by stabilizing the transition state .
-
Catalyst Loading: Reducing copper iodide from 20 mol% to 10 mol% decreases costs without significantly affecting yields (65–70%) .
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for constructing the N-aryl bond. This method employs methyl 4-bromobenzoate and 5-chloro-3-methyl-1H-pyrazole in the presence of a palladium ligand system, such as Xantphos, and cesium carbonate as a base. Reactions are conducted in toluene at 100°C for 8–12 hours .
Advantages Over Ullmann Coupling:
-
Higher Yields: Optimized conditions achieve yields of 75–80% for the coupled intermediate.
-
Milder Conditions: Lower temperatures and shorter reaction times reduce energy consumption .
Mechanistic Considerations:
The palladium catalyst facilitates oxidative addition into the aryl bromide, followed by ligand exchange with the deprotonated pyrazole. Reductive elimination forms the N-aryl bond, regenerating the catalyst .
Post-Reaction Processing:
Hydrolysis of the methyl ester proceeds similarly to the Ullmann method, with near-quantitative conversion to the carboxylic acid .
Cyclocondensation of Hydrazines and β-Keto Esters
This one-pot strategy constructs the pyrazole ring directly on the benzoic acid backbone. 4-Hydrazinobenzoic acid reacts with ethyl 3-chloroacetoacetate in ethanol under reflux, forming the pyrazole core via cyclocondensation. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces the 5-chloro substituent .
Reaction Pathway:
-
Cyclocondensation: The hydrazine attacks the β-keto ester, leading to cyclization and elimination of ethanol.
-
Chlorination: POCl₃ selectively chlorinates the pyrazole at the 5-position, completing the structure .
Yield and Scalability:
-
Initial cyclocondensation yields 70–75% of the intermediate.
-
Chlorination achieves 85–90% conversion, resulting in an overall yield of 60–68% .
Solvent and Safety Notes:
-
Ethanol is preferred for its low toxicity and cost, but POCl₃ requires careful handling due to its corrosive nature .
Comparative Analysis of Synthetic Methods
| Parameter | Ullmann Coupling | Buchwald-Hartwig Amination | Cyclocondensation |
|---|---|---|---|
| Yield | 65–70% | 75–80% | 60–68% |
| Reaction Time | 12–24 hours | 8–12 hours | 6–8 hours (per step) |
| Catalyst Cost | Low (CuI) | High (Pd/Xantphos) | Low (none required) |
| Scalability | Moderate | High | Moderate |
| Byproducts | Iodide salts | Bromide salts | Ethanol, HCl |
Critical Evaluation:
-
Ullmann Coupling is cost-effective but suffers from longer reaction times.
-
Buchwald-Hartwig Amination offers superior yields and efficiency, albeit with higher catalyst costs.
-
Cyclocondensation is a one-pot alternative but requires hazardous chlorination reagents .
Optimization of Reaction Conditions
Solvent Selection:
DMF and toluene are optimal for Ullmann and Buchwald-Hartwig methods, respectively, due to their high boiling points and compatibility with transition-metal catalysts . Ethanol in cyclocondensation ensures eco-friendliness but limits temperature control .
Temperature and Time:
-
Ullmann coupling benefits from temperatures >120°C to accelerate copper-mediated electron transfer .
-
Buchwald-Hartwig reactions are efficient at 100°C, preventing ligand degradation .
Catalyst Systems:
-
Copper iodide in Ullmann coupling is economical but less active than palladium complexes .
-
Palladium/Xantphos in Buchwald-Hartwig enables precise control over regioselectivity .
Industrial Production Considerations
Large-scale synthesis prioritizes Buchwald-Hartwig amination for its reproducibility and minimized waste. Continuous flow reactors further enhance throughput by maintaining consistent temperature and mixing . Challenges include palladium recovery and ligand recycling, which are areas of ongoing research .
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification under acidic or basic conditions. For example, refluxing with methanol and sulfuric acid produces the corresponding methyl ester . Hydrolysis of the ester back to the carboxylic acid occurs under alkaline conditions (e.g., NaOH/EtOH at 80°C) .
Example Reaction:
Nucleophilic Substitution
The chloro substituent on the pyrazole ring participates in nucleophilic substitution. Reactions with amines, thiols, or alkoxides yield derivatives with modified biological activity.
Key Data:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethylenediamine | DMF, 80°C, 12 hrs | 5-(2-Aminoethyl)-3-methylpyrazole analog | 72 | |
| Sodium methoxide | MeOH, reflux, 6 hrs | Methoxy-substituted derivative | 65 |
Oxidation and Reduction
The benzoic acid moiety can be reduced to a benzyl alcohol using LiAlH₄, while the pyrazole ring remains intact. Oxidation of the methyl group on the pyrazole to a carboxylic acid is achievable with KMnO₄ under acidic conditions .
Reduction Example:
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the pyrazole’s 4-position .
Suzuki Reaction Conditions:
| Component | Ratio | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | 1:1.2 | Pd(PPh₃)₄ | DME/H₂O | 90°C | 85 |
| 4-Fluorophenylboronic acid | 1:1.1 | Pd(OAc)₂/XPhos | Toluene | 110°C | 78 |
Cyclocondensation Reactions
Reaction with hydrazines or thioureas generates fused heterocycles. For instance, treatment with thiosemicarbazide forms pyrazolo[3,4-d]thiazoles, which show antimicrobial activity .
Cyclocondensation Example:
Spectral Characterization
A derivative synthesized via hydrazone formation exhibited the following properties :
-
1H NMR (DMSO-d6): δ 9.98 (s, 1H, CHO), 9.47 (s, 1H, pyrazole-H), 8.10–7.32 (m, aromatic-H)
-
HRMS (ESI): m/z 311.0825 [M+H]⁺ (calc. 311.0826)
Biological Activity Correlation
Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced antibacterial potency :
| Derivative | MIC vs S. aureus (μg/mL) | MIC vs E. coli (μg/mL) |
|---|---|---|
| Parent compound | 25 | >100 |
| 4-CF₃ analog | 3.125 | 50 |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid exhibit potent antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, comparable to established antibiotics like penicillin and ciprofloxacin .
| Study | Organisms Tested | Results |
|---|---|---|
| European Journal of Medicinal Chemistry (2009) | Mycobacterium, E. coli | Significant inhibition observed |
| PMC6259751 (2011) | Fungal strains | Comparable activity to fluconazole |
Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant effects in various animal models. Studies indicate that specific derivatives can significantly reduce seizure activity induced by maximal electroshock and pentylenetetrazol models .
| Study | Model Used | Efficacy |
|---|---|---|
| European Journal of Medicinal Chemistry (2010) | Maximal electroshock | Reduction in seizure frequency by 70% |
| European Journal of Medicinal Chemistry (2010) | Pentylenetetrazol-induced seizures | Effective at lower doses |
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .
| Study | Inflammatory Model | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2010) | Carrageenan-induced paw edema | Significant reduction in edema observed |
Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective properties, particularly in models of traumatic brain injury. Activation of metabotropic glutamate receptors has been linked to reduced neuroinflammation and improved recovery outcomes .
Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their thermal stability and mechanical properties. These polymers are being explored for use in high-performance materials .
Nanotechnology
Research into nanocarriers for drug delivery has identified this compound as a potential candidate due to its ability to form stable complexes with various drugs, improving their solubility and bioavailability .
Mechanism of Action
The mechanism of action of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action include signal transduction pathways that regulate cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid with analogous pyrazole-benzoic acid derivatives, focusing on structural variations, biological activities, and physicochemical properties.
4-[1-(4-Carboxyphenyl)-4-[(E)-(Dimethylhydrazono)methyl]pyrazol-3-yl]benzoic Acid
- Structure: Features a dimethylhydrazono group at position 4 of the pyrazole and a chloro-substitution at position 5 (similar to the target compound) .
- Activity : Exhibits potent antibacterial activity against Acinetobacter baumannii with MIC values as low as 1.56 µg/mL, suggesting that chloro-substitution enhances antimicrobial efficacy .
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-Chlorobenzoate
- Structure : Contains two chloro-substituted benzoyl groups and a phenyl-substituted pyrazole .
- Activity : Demonstrates high antibacterial and biological activities, attributed to the electron-withdrawing chloro groups that enhance electrophilic interactions .
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid
- Structure : Includes three chlorine atoms (on phenyl and pyrazole rings) and a carboxylic acid group .
- Synthesis : Prepared via a multi-step acylation and cyclization process, yielding a crystalline product with intramolecular hydrogen bonds stabilizing the structure .
- Key Difference : The additional dichlorophenyl group increases molecular weight (367.6 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to the target compound.
4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic Acid
- Structure: Incorporates a phenoxy linker and a carbamoyl group, with chloro, ethyl, and methyl substituents on the pyrazole .
- Physicochemical Properties : Higher molecular weight (413.85 g/mol) and >95% purity, indicating suitability for pesticide applications .
- Key Difference: The phenoxy-carbamoyl extension introduces steric bulk, which may hinder binding to compact enzymatic active sites compared to the simpler structure of the target compound.
4-(5-Amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic Acid
- Structure: Substitutes the chloro group with an amino group and adds benzyl/phenyl substituents .
- Key Difference : The absence of chloro-substitution reduces electron-withdrawing effects, which may alter electronic distribution and reactivity.
Comparative Data Table
Key Research Findings and Implications
- Chloro-Substitution : Chlorine atoms at position 5 of the pyrazole (as in the target compound and ) correlate with antibacterial efficacy, likely due to enhanced electrophilicity and membrane penetration .
- Carboxylic Acid vs. Ester : Direct carboxylic acid groups (target compound, ) improve solubility and ionic interactions compared to esters (), but may reduce metabolic stability.
- Steric Effects: Bulky substituents (e.g., phenoxy-carbamoyl in ) decrease bioavailability but increase target specificity in pesticides.
- Hydrogen-Bonding: Amino groups () or hydrazono moieties () enhance binding to biological targets, suggesting tunability for drug design.
Biological Activity
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrazole-based compounds, which have been studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoic acid moiety attached to a chlorinated pyrazole ring, which is critical for its biological activity. The presence of the chlorine atom and the methyl group on the pyrazole ring enhances its pharmacological properties.
Anti-inflammatory and Analgesic Effects
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory and analgesic activities. For instance, one study synthesized a series of related compounds and found that certain analogues displayed up to 81.91% inhibition in anti-inflammatory activity and 53.25% analgesic activity , with minimal ulcerogenic effects observed (0.66 ± 0.40) .
Anticancer Activity
Pyrazole derivatives are also recognized for their anticancer properties. Compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. In vitro studies indicated that certain pyrazole-containing compounds could significantly reduce cell viability in cancerous cells while showing reduced toxicity towards normal cells . For example, specific derivatives demonstrated antiproliferative effects on HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth inhibition percentages of 54.25% and 38.44% , respectively .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Pro-inflammatory Cytokines : Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .
- Antioxidant Activity : Pyrazoles have also been noted for their antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid?
The compound is typically synthesized via:
- Mannich Reactions : Reacting pyrazole derivatives with formaldehyde and secondary amines to introduce functional groups (e.g., NCH₂N-linked crown ethers in diazacrown systems) .
- Vilsmeier–Haack Reaction : Used to prepare intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which can be further functionalized .
- Condensation Reactions : For example, coupling 4-chlorobenzoyl groups with pyrazole cores under reflux conditions in glacial acetic acid with sodium acetate as a catalyst .
Q. How is the compound characterized structurally?
Key techniques include:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 0.004 Å) and dihedral angles to confirm molecular geometry .
- NMR Spectroscopy : Assigns signals for aromatic protons (δ 7.2–8.1 ppm) and pyrazole NH groups (δ 10–12 ppm) .
- Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and glacial acetic acid .
- Stability : Degrades under prolonged UV exposure; store in amber vials at 2–8°C. Avoid humid conditions due to hygroscopic carboxylic acid groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in pyrazole functionalization?
- Catalytic Systems : Use anhydrous sodium acetate in acetic acid to promote condensation (e.g., 8–10 hours at 110°C yields >90%) .
- Microwave-Assisted Synthesis : Reduces reaction time for Mannich-type reactions from hours to minutes while maintaining high yields .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate = 3:1) removes unreacted starting materials .
Q. What strategies address contradictions in reported biological activity data?
- Bioactivity Variability : Differences in antimicrobial assays (e.g., MIC values) may arise from strain-specific resistance or solvent effects (DMSO vs. aqueous buffers). Validate results using standardized CLSI protocols .
- Mechanistic Studies : Use molecular docking to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values .
Q. How do crystallographic data resolve structural ambiguities in derivatives?
- Polymorphism : SCXRD reveals variations in crystal packing (e.g., hydrogen-bonding networks in sulfonamide vs. carboxylate derivatives) .
- Tautomerism : Pyrazole NH protons (δ ~12 ppm in NMR) and SCXRD confirm keto-enol tautomer dominance in solid-state structures .
Q. What computational methods validate experimental spectral data?
- DFT Calculations : Predict NMR chemical shifts (B3LYP/6-311+G(d,p)) and IR vibrational modes, with deviations <5% from experimental values .
- Molecular Dynamics (MD) : Simulate solvent effects on solubility and aggregation behavior in aqueous systems .
Methodological Considerations
Q. How to analyze trace impurities in synthesized batches?
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect byproducts like unreacted 5-chloro-3-methylpyrazole (retention time ~6.2 min) .
- Elemental Analysis : Confirm purity (>98%) by matching calculated vs. observed C, H, N percentages (e.g., C₁₆H₁₂ClN₃O₂: Calc. C 58.64%, H 3.66%; Found C 58.52%, H 3.71%) .
Q. What are the best practices for evaluating biological activity?
Q. How to design derivatives for enhanced pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
